molecular formula C8H17NO2 B1278425 Ethyl 2-(butylamino)acetate CAS No. 3182-83-0

Ethyl 2-(butylamino)acetate

Cat. No. B1278425
CAS RN: 3182-83-0
M. Wt: 159.23 g/mol
InChI Key: OJFGRDHUZSJJPB-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)acetate is a chemical compound that is related to various other ethyl esters with amino substituents. While the specific compound ethyl 2-(butylamino)acetate is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties. These related compounds serve as intermediates or products in organic synthesis and have been characterized using various analytical techniques.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic amines with aldehydes and ethyl acetoacetate, as seen in the formation of β-amino ketones, which are intermediates in the synthesis of N-arylpiperidone . Another synthesis method mentioned is the mixed anhydride method IBCF/HOBt, which was used to synthesize S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a compound with a chiral center and amino substituent . Additionally, the recyclization of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with ethyl cyanoacetate in the presence of triethylamine leads to the formation of ethyl 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1H-4,5-dihydropyrrole-3-carboxylates . These methods highlight the versatility of reactions involving amino acids and esters.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as 2D NMR spectroscopy and X-ray crystallography. For instance, the structural confinement and stereochemistry of β-amino ketones were explained using these methods . The crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined to crystallize in the orthorhombic space group with specific cell parameters and exhibits both inter and intramolecular hydrogen bonds . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of amino esters and their utility in synthesizing more complex molecules. The formation of β-amino ketones as intermediates suggests that such compounds can undergo further reactions to yield diverse structures . The recyclization reaction mentioned in paper also indicates the potential for creating cyclic compounds with amino ester functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the types of bonds present. The presence of hydrogen bonds, as seen in the crystal structures of the compounds discussed, suggests that these molecules may have higher melting points and boiling points due to the additional energy required to break these interactions . The chiral center in S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate implies optical activity, which is an important property in the development of pharmaceuticals .

Scientific Research Applications

Biotechnological Production of Ethyl Acetate

  • Scientific Field : Biotechnology .
  • Application Summary : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception . Microbial synthesis of ethyl acetate could become an interesting alternative .
  • Methods of Application : The formation of esters as aroma compounds in food has been repeatedly reviewed, but a survey which deals with microbial synthesis of ethyl acetate as a bulk product is missing . The ability of yeasts for producing larger amounts of this ester is known for a long time . In the past, this potential was mainly of scientific interest, but in the future, it could be applied to large-scale ester production from renewable raw materials . Pichia anomala, Candida utilis, and Kluyveromyces marxianus are yeasts which convert sugar into ethyl acetate with a high yield where the latter is the most promising one .
  • Results or Outcomes : Ethyl acetate is highly volatile so that aeration results in its phase transfer and stripping . This stripping process cannot be avoided but requires adequate handling during experimentation and offers a chance for a cost-efficient process-integrated recovery of the synthesized ester .

Acetoacetic Ester Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . It is even used later on in amino acid synthesis .
  • Methods of Application : The transformation from Beta-Ketoester to Ketone is accomplished through a process called Enolate Formation . This involves the abstraction of hydrogens from the alpha-carbon of each carbonyl group present in the molecule . A bulky base like LDA or the anionic version of the alkoxy group is used to form the enolate . These enolates are pretty good at SN2 reactions and can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .
  • Results or Outcomes : Once the alkyl group is added, the ester can be removed entirely through a mechanism called decarboxylation . This requires some heat and a little bit of aqueous acid .

Green Chromatography Solvent

  • Scientific Field : Green Chemistry .
  • Application Summary : Ethyl Acetate/2-Butanol is used as an effective green chromatography solvent for coexisting anionic surfactants .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically in chromatography, the solvent is used to carry the sample through the chromatography medium .

Safety And Hazards

Ethyl 2-(butylamino)acetate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of contact, immediate washing with plenty of water is recommended .

properties

IUPAC Name

ethyl 2-(butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFGRDHUZSJJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442346
Record name ethyl 2-(butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(butylamino)acetate

CAS RN

3182-83-0
Record name ethyl 2-(butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Poletti, D Ragno, O Bortolini, F Presini… - The Journal of …, 2022 - ACS Publications
Indole-decorated glycine derivatives are prepared through an environmentally benign cross-dehydrogenative coupling between N-aryl glycine analogues and indoles (yield of ≤81%). …
Number of citations: 3 pubs.acs.org

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